molecular formula C15H18O3 B1249089 Phomallenic acid A

Phomallenic acid A

Cat. No.: B1249089
M. Wt: 246.3 g/mol
InChI Key: YZCDHRPWTDTXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomallenic acid A is a natural product found in Phoma and Plagiostoma with data available.

Scientific Research Applications

Discovery and Inhibition Properties

Phomallenic acid A, alongside its analogs phomallenic acids B and C, was isolated from a leaf litter fungus identified as Phoma species. These compounds have garnered attention due to their inhibitory properties against the bacterial fatty acid synthase II (FAS II) pathway, which is crucial for bacterial growth and viability. The FAS II pathway represents a potential target for antibacterial drug development because it differs significantly from the human fatty acid synthesis pathway, allowing for selective targeting of bacterial cells. This compound, in particular, exhibited minimum detection concentrations in bioassays and demonstrated inhibitory effects in enzyme assays, indicating its potential as an antibacterial agent (Ondeyka et al., 2006).

Synthesis and Structural Analysis

While specific studies on this compound were not found in the retrieved documents, extensive research has been conducted on phomallenic acid C, highlighting the synthetic challenges and the intricate structures of these compounds. The enantioselective synthesis of phomallenic acid C, for example, showcases the complexity of achieving the desired optical activity and the allene-diyne structural motif, which are characteristic of the phomallenic acids. Such synthetic endeavors not only provide access to these compounds for further biological evaluation but also enhance our understanding of their structure-activity relationships (Jian et al., 2007).

Antimicrobial Potential

The discovery of phomallenic acids as inhibitors of the bacterial FAS II pathway underscores their potential as novel antimicrobial agents. The inhibition of this pathway disrupts the synthesis of fatty acids, essential components of the bacterial cell membrane, leading to impaired cell growth and viability. This mechanism of action, coupled with the selectivity for bacterial over human fatty acid synthesis pathways, makes phomallenic acids promising candidates for the development of new antibiotics. The ability of these compounds to inhibit key enzymes in the FAS II pathway, such as FabH and FabF, further emphasizes their therapeutic potential (Young et al., 2006).

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C15H18O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h4-5,14,16H,2,7,9,11,13H2,1H3,(H,17,18)

InChI Key

YZCDHRPWTDTXRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC#CC=C=CCCCCC(=O)O)O

Synonyms

phomallenic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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